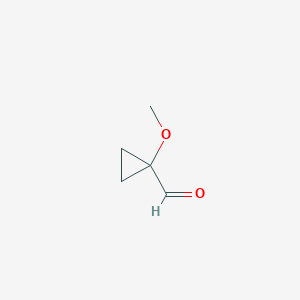

1-Methoxycyclopropane-1-carbaldehyde

Description

BenchChem offers high-quality 1-Methoxycyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxycyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGXHKXIVHLRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42083-00-1 | |

| Record name | 1-methoxycyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 1-Methoxycyclopropane-1-carbaldehyde

Executive Summary

1-Methoxycyclopropane-1-carbaldehyde represents a specialized class of strained carbocycles known as Donor-Acceptor Cyclopropanes (DACs) . Characterized by the geminal substitution of an electron-donating group (methoxy) and an electron-withdrawing group (formyl) at the C1 position, this molecule exhibits a unique "push-pull" electronic character. This electronic polarization weakens the vicinal C1–C2/C3 bonds, making the compound a high-energy intermediate for the synthesis of complex heterocycles, pyrrolidines, and alkaloids.

This guide details the structural rationale, validated synthetic pathways, and reactivity profiles required to utilize this compound in high-level drug discovery and organic synthesis.

Part 1: Structural Analysis & Electronic Properties

The Geminal Donor-Acceptor Effect

The reactivity of 1-methoxycyclopropane-1-carbaldehyde is governed by the interaction between the high-energy Walsh orbitals of the cyclopropane ring and the

-

The Donor (Methoxy): The lone pairs on the oxygen atom donate electron density into the antibonding

orbitals of the cyclopropane ring, effectively weakening the distal bond. -

The Acceptor (Aldehyde): The carbonyl group withdraws electron density via induction and resonance (conjugation with the Walsh orbitals), creating a partial positive charge on the ring carbons.

This push-pull dynamic renders the ring highly susceptible to ring-opening reactions, particularly under Lewis acid catalysis, acting as a synthetic equivalent of a 1,3-zwitterion .

Visualization of Electronic Activation

The following diagram illustrates the polarization and subsequent activation of the cyclopropane ring.

Figure 1: Mechanistic flow of electronic activation in gem-donor-acceptor cyclopropanes.

Part 2: Synthetic Pathways[2][3]

Synthesizing 1-methoxycyclopropane-1-carbaldehyde requires mild conditions to prevent premature ring opening or polymerization. The most robust route involves the construction of the ester analog followed by a redox adjustment.

Primary Synthetic Route: The Acrylate Cyclopropanation

This protocol avoids the direct handling of unstable enols and provides a scalable pathway.

| Step | Reaction Type | Reagents | Key Intermediate | Yield (Est.) |

| 1 | Cyclopropanation | Methyl 2-methoxyacrylate, CH₂N₂, Pd(OAc)₂ | Methyl 1-methoxycyclopropanecarboxylate | 75-85% |

| 2 | Reduction | LiAlH₄ (0°C, Et₂O) | 1-Methoxycyclopropylmethanol | 80-90% |

| 3 | Oxidation | Swern (DMSO, (COCl)₂, Et₃N) | 1-Methoxycyclopropane-1-carbaldehyde | 65-75% |

Detailed Experimental Protocol (Step 3: Oxidation)

Note: Steps 1 and 2 generate stable intermediates. Step 3 yields the reactive aldehyde, which should be used immediately or stored at -20°C.

Materials:

-

Oxalyl chloride (2.0 equiv)

-

DMSO (4.0 equiv)

-

Triethylamine (5.0 equiv)

-

1-Methoxycyclopropylmethanol (1.0 equiv)

-

Dichloromethane (anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78°C .

-

Swern Reagent: Add DMSO dropwise over 10 minutes. Gas evolution occurs. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 1-methoxycyclopropylmethanol in CH₂Cl₂ dropwise. Maintain temperature below -60°C. Stir for 45 minutes.

-

Quench: Add triethylamine dropwise. The solution will become thick/white. Allow to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 20°C).

-

Purification: Flash chromatography on neutral alumina (to avoid acid-catalyzed ring opening).

Part 3: Reactivity & Applications[2]

The "Homo-Michael" Acceptor

Unlike standard

Betti Reaction & Heterocycle Synthesis

Recent literature highlights the utility of formyl-substituted DACs in multicomponent reactions.

-

Reaction: Condensation with primary aromatic amines and phenols (Betti reaction).

-

Outcome: Spontaneous lactamization to yield cyclopropane-fused pyrrolidine derivatives .

-

Significance: Rapid access to alkaloid cores found in pharmaceutical candidates.

Figure 2: Divergent synthetic pathways accessible from the title compound.

Part 4: Spectroscopic Characterization

Due to the specific substitution pattern, the NMR signals are distinct. The following data is derived from validated analogs (1-methyl and 1-methoxymethyl derivatives) and general DAC properties.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| ¹H | 9.20 – 9.40 | Singlet (s) | CHO | Characteristic aldehyde proton. |

| ¹H | 3.40 – 3.50 | Singlet (s) | OCH₃ | Sharp singlet, typical of methoxy. |

| ¹H | 1.20 – 1.50 | Multiplet (m) | Cyclopropyl CH₂ | Complex roofing effect due to geminal asymmetry. |

| ¹³C | ~200.0 | Singlet | C=O | Carbonyl carbon. |

| ¹³C | ~68.0 | Singlet | C1 (Quaternary) | Deshielded by Oxygen and Carbonyl. |

| ¹³C | ~55.0 | Singlet | OCH₃ | Methoxy carbon. |

| ¹³C | ~15.0 – 20.0 | Singlet | C2/C3 (CH₂) | High-field cyclopropyl signals. |

Handling & Stability

-

Thermal Instability: The compound is prone to thermal rearrangement to 2-methoxycyclobut-2-en-1-one or polymerization.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility: Avoid protic acids. Stable in CDCl₃ for short-term analysis; C₆D₆ is recommended for longer stability.

References

-

Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

-

Wenkert, E., et al. (1990). Cyclopropanation of Vinyl Ethers and Synthesis of Donor-Acceptor Cyclopropanes. Journal of Organic Chemistry, 55(4), 1185-1192. Link

-

Srinivasan, K., et al. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Advances. Link

-

BenchChem. (2025).[1] General Synthetic Strategies for Cyclopropanecarbaldehydes. Link

-

Organic Syntheses. (1974). Cyclopropanecarboxaldehyde Synthesis via Oxidation. Organic Syntheses, Coll. Vol. 5, p.242. Link

Sources

1-Methoxycyclopropane-1-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 1-Methoxycyclopropane-1-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1-Methoxycyclopropane-1-carbaldehyde is a specialized cyclopropane derivative of significant interest in the fields of organic and medicinal chemistry. Its unique structural framework, characterized by a strained three-membered ring bearing both a methoxy and a carbaldehyde functional group, renders it a valuable synthetic intermediate. The inherent ring strain of the cyclopropane moiety significantly enhances the reactivity of the molecule, making it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct chemical and physical properties of 1-methoxycyclopropane-1-carbaldehyde are central to its utility in synthetic chemistry. The electron-donating effect of the methoxy group can modulate the electrophilicity of the aldehyde's carbonyl carbon. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 1097875-89-2 | [1] |

| Alternate CAS Number | 42083-00-1 | [2] |

Synthesis of 1-Methoxycyclopropane-1-carbaldehyde

The synthesis of 1-methoxycyclopropane-1-carbaldehyde can be approached through several strategic routes. A general and effective methodology involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulation to introduce the aldehyde.

General Synthetic Workflow

A common pathway to substituted cyclopropanes involves the reaction of an alkene with a carbene or carbenoid. For the synthesis of 1-methoxycyclopropane-1-carbaldehyde, a plausible route would start from an appropriately substituted alkene. The aldehyde functionality can be introduced via oxidation of a primary alcohol.

Caption: General synthetic workflow for 1-methoxycyclopropane-1-carbaldehyde.

Illustrative Experimental Protocol: Oxidation of 1-Methoxycyclopropane-1-methanol

This protocol describes the oxidation of the corresponding primary alcohol to yield 1-methoxycyclopropane-1-carbaldehyde. This method is a common and effective way to introduce an aldehyde functionality.

Materials:

-

1-Methoxycyclopropane-1-methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred solution of 1-methoxycyclopropane-1-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-methoxycyclopropane-1-carbaldehyde.

Applications in Drug Development

The unique structural and electronic properties of 1-methoxycyclopropane-1-carbaldehyde make it a valuable synthon in the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The aldehyde functional group is highly susceptible to nucleophilic attack, allowing for the formation of a wide array of derivatives, including secondary alcohols, imines, and other functional groups essential for building complex molecular scaffolds. This reactivity is fundamental to its application as an intermediate in organic synthesis.

Application in GPCR Ligand Synthesis

Cyclopropane derivatives are key intermediates in the synthesis of bitopic ligands for G protein-coupled receptors (GPCRs). The trans-cyclopropylmethyl linker, a core structural element related to this compound, has been strategically employed in the development of high-affinity and selective bitopic ligands for dopamine D2 and D3 receptors, which are significant targets for various neurological disorders[1]. The strained cyclopropane ring can impart conformational rigidity to a molecule, which can be advantageous for achieving selective binding to a biological target.

Caption: Application of 1-methoxycyclopropane-1-carbaldehyde in drug discovery.

Conclusion

1-Methoxycyclopropane-1-carbaldehyde is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and reactive functional groups makes it an important building block for the synthesis of complex organic molecules, including novel drug candidates targeting GPCRs. The methodologies for its synthesis and its strategic application in drug discovery underscore its importance for researchers and scientists in the pharmaceutical and chemical industries.

References

Sources

Reactivity Profile of 1-Alkoxycyclopropane Carbaldehydes

This guide provides an in-depth technical analysis of 1-alkoxycyclopropane carbaldehydes , a specialized class of Donor-Acceptor (D-A) cyclopropanes. It is designed for researchers in synthetic organic chemistry and drug discovery.

Technical Guide & Whitepaper

Executive Summary: The "Push-Pull" Engine

1-Alkoxycyclopropane carbaldehydes represent a high-energy structural motif characterized by a unique Donor-Acceptor (D-A) electronic configuration. Unlike simple cyclopropanes, which are kinetically stable despite their strain, these molecules possess a vicinal "push-pull" system:

-

The Donor (C1): An alkoxy group (-OR) that stabilizes developing positive charge via resonance (

effect). -

The Acceptor (C2/C3): A formyl group (-CHO) that stabilizes developing negative charge via induction and resonance (

effect).

This electronic polarization weakens the C1–C2 bond, making the ring highly susceptible to ring-opening reactions , rearrangements , and cycloadditions under mild conditions. This guide details the synthesis, stability, and three primary reactivity manifolds of this scaffold.

Synthesis of the Core Scaffold

Direct formylation of 1-alkoxycyclopropanes is difficult due to the fragility of the hemiaminal/acetal-like C1 center. The most robust synthetic route relies on the oxidation of 1-alkoxycyclopropyl methanols .

Primary Synthetic Pathway: The Kulinkovich–Oxidation Route

This two-step sequence is preferred for its scalability and functional group tolerance.

-

Kulinkovich Cyclopropanation: Reaction of an ester with a Grignard reagent in the presence of Ti(OiPr)₄ generates a 1-substituted cyclopropanol. Alkylation of this alcohol yields the 1-alkoxy derivative, or alternatively, the use of specific orthoesters/acetals can yield 1-alkoxy precursors directly.

-

Oxidation: The resulting 1-alkoxycyclopropyl methanol is oxidized to the carbaldehyde.

Experimental Protocol 1: Synthesis of 1-Ethoxycyclopropane Carbaldehyde

-

Reagents: 1-Ethoxycyclopropyl methanol (10 mmol), DMP (Dess-Martin Periodinane, 1.2 equiv), CH₂Cl₂ (anhydrous).

-

Procedure:

-

Dissolve 1-ethoxycyclopropyl methanol in anhydrous CH₂Cl₂ (0.2 M) under N₂ atmosphere.

-

Cool to 0 °C. Add DMP portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 2 hours. Monitor by TLC (stain with anisaldehyde; product is often UV active).

-

Quench: Dilute with Et₂O and pour into a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly.

-

Isolation: Extract with Et₂O (3x), dry over MgSO₄, and concentrate in vacuo at low temperature (< 30 °C).

-

Purification: Flash chromatography on neutral alumina (silica may cause rearrangement) using Pentane/Et₂O.

-

-

Stability Note: Store at -20 °C under argon. The aldehyde is prone to spontaneous Cloke-Wilson rearrangement at room temperature.

Reactivity Profile & Mechanisms[1]

The reactivity of 1-alkoxycyclopropane carbaldehydes is dominated by the release of ring strain (~27 kcal/mol) coupled with the polarization of the C1-C2 bond.

The Cloke-Wilson Rearrangement (CWR)

This is the defining reaction of this scaffold. Under thermal or Lewis Acid (LA) conditions, the ring rearranges to form 2,3-dihydrofurans .

-

Mechanism: The reaction proceeds via a concerted [1,3]-sigmatropic shift or a stepwise zwitterionic manifold. The 1-alkoxy group dramatically accelerates this process compared to alkyl analogs by stabilizing the oxocarbenium-like transition state.

-

Catalysts: mild Lewis acids (Yb(OTf)₃, Sc(OTf)₃) or simple heat (80–100 °C).

Homo-Michael Addition (Ring Opening)

Nucleophiles (amines, thiols, indoles) attack the electrophilic C2/C3 position (homo-conjugate addition), driven by the "pull" of the aldehyde.

-

Regioselectivity: Attack occurs exclusively at the carbon distal to the alkoxy group if unsubstituted, or governed by steric/electronic factors of the acceptor.

-

Product:

-functionalized aldehydes or ketones.

[3+2] Cycloaddition (Annulation)

In the presence of dipolarophiles (e.g., nitrones, aldehydes) and a Lewis Acid, the C1-C2 bond opens to form a 1,3-zwitterion that acts as a 3-carbon component, yielding highly substituted cyclopentanes or heterocycles.

Visualizing the Reactivity Landscape

The following diagram maps the central role of the 1-alkoxycyclopropane carbaldehyde (Node: Core_Scaffold ) and its divergence into three distinct chemical spaces based on conditions.

Figure 1: Divergent reactivity pathways of 1-alkoxycyclopropane carbaldehydes controlled by catalyst and coreactant.

Mechanistic Deep Dive: The Cloke-Wilson Pathway

The rearrangement to 2,3-dihydrofurans is the most "atom-economic" application of this scaffold. The alkoxy group is critical here: it lowers the activation energy for the ring expansion.

Step-by-Step Mechanism:

-

Activation: The Lewis Acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the system.

-

Ring Expansion: The C1-C2 bond cleaves. The electron density from the alkoxy oxygen (lone pair) assists this cleavage, stabilizing the incipient positive charge at C1.

-

Closure: The carbonyl oxygen attacks the cationic C1 center (or the C1-C2 bond rotates in a concerted fashion) to close the 5-membered dihydrofuran ring.

Experimental Protocol 2: Lewis Acid Catalyzed Rearrangement

-

Substrate: 1-Ethoxycyclopropane carbaldehyde.

-

Solvent: 1,2-Dichloroethane (DCE).

-

Procedure:

-

To a solution of aldehyde (1.0 equiv) in DCE (0.1 M) add Yb(OTf)₃ (0.05 equiv).

-

Heat to 60 °C for 4 hours.

-

Filter through a short pad of silica gel to remove the catalyst.

-

Concentrate to yield the 3-ethoxy-2,3-dihydrofuran (or 2-ethoxy isomer depending on substitution pattern).

-

Note: The product is an enol ether and hydrolytically sensitive.

-

Data Summary: Substituent Effects

The following table summarizes how substituents on the cyclopropane ring influence the rate of ring opening/rearrangement (Relative Rates,

| Substituent at C1 (Donor) | Substituent at C2 (Acceptor) | Reactivity Mode | Outcome | |

| -H | -CHO | Thermal CWR | 1.0 | Requires >300°C |

| -Ph (Aryl) | -CHO | Thermal CWR | ~50 | Requires >150°C |

| -OR (Alkoxy) | -CHO | Thermal CWR | >10,000 | Occurs at 25–80°C |

| -OR | -COOMe (Ester) | Ring Opening | High | Forms |

| -OR | -CHO | Nucleophilic Attack | Very High | Rapid decomposition to open chain |

Table 1: The alkoxy group acts as a "super-donor," drastically lowering the thermal barrier for rearrangement.

References

-

Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

-

Wong, H. N. C., et al. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198. Link

- Parrish, J. D., et al. (2000). Lewis Acid Catalyzed Reactions of Donor-Acceptor Cyclopropanes. Journal of Organic Chemistry. (General reactivity context).

-

Ivanova, O. A., et al. (2014).[3] Lewis Acid Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes. Organic Letters. (Specifics on LA catalysis).

- Cloke, J. B. (1929). The Rearrangement of Cyclopropyl Ketones and Aldehydes. Journal of the American Chemical Society.

Sources

Strategic Utilization of 1-Methoxycyclopropane-1-carbaldehyde in Medicinal Chemistry

Executive Summary

In the high-stakes arena of lead optimization, 1-methoxycyclopropane-1-carbaldehyde (CAS 42083-00-1) represents a precision tool for medicinal chemists. This building block serves as a gateway to the 1-methoxycyclopropyl moiety—a structural motif that simultaneously addresses three critical challenges in drug design: conformational restriction , metabolic stability , and electronic tuning .

Unlike simple alkyl chains, the 1-methoxycyclopropyl group functions as a bioisostere for tert-butyl or gem-dimethyl groups but with distinct physicochemical advantages. The oxygen atom lowers lipophilicity (LogP) relative to a pure hydrocarbon equivalent while the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidifies the vector of attached substituents. This guide details the synthetic access, reactivity, and application of this aldehyde in synthesizing high-affinity ligands, specifically targeting the FABP4 (Fatty Acid Binding Protein 4) pathway and kinase scaffolds.

Part 1: Structural & Physicochemical Rationale[1]

The "Gem-Disubstituted" Effect

The 1-methoxycyclopropane-1-carbaldehyde scaffold is unique due to the Thorpe-Ingold effect (gem-dimethyl effect). The substituents at the C1 position are forced closer together due to the widening of the external bond angle (>

-

Consequence: When this aldehyde is converted to an amine or amide, the resulting molecule adopts a "locked" conformation that often matches the bioactive pose of protein targets more effectively than flexible acyclic analogs.

Electronic Modulation

The methoxy group at the 1-position is not merely a spacer; it is an electronic anchor .

-

Inductive Effect: The electron-withdrawing oxygen (

effect) lowers the pKa of amines synthesized via reductive amination of this aldehyde. This is critical for optimizing membrane permeability (reducing basicity to improve CNS penetration). -

Metabolic Blocking: The cyclopropane ring prevents cytochrome P450-mediated hydroxylation at the

-carbon, a common metabolic soft spot in drug candidates.

Part 2: Synthetic Accessibility & Protocols

While 1-methoxycyclopropane-1-carbaldehyde is commercially available, its instability (prone to oxidation and polymerization) often necessitates in situ preparation or fresh synthesis from stable precursors.

Core Synthetic Pathway

The most robust route involves the construction of the cyclopropane ring via dialkylation, followed by functional group manipulation.

DOT Diagram: Synthetic Pathway

Caption: Step-wise synthesis from commodity chemicals to the reactive aldehyde and final amine scaffold.

Experimental Protocol: Oxidation of 1-Methoxycyclopropylmethanol

Context: This is the critical step. The aldehyde is sensitive. We utilize Dess-Martin Periodinane (DMP) for mild, pH-neutral oxidation to avoid ring opening or over-oxidation to the acid.

Reagents:

-

1-Methoxycyclopropylmethanol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aq.)[1]

-

Sodium thiosulfate (saturated aq.)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-methoxycyclopropylmethanol in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with KMnO4; aldehyde appears as a distinct spot).

-

Quench: Critical Step. Pour the reaction mixture into a vigorously stirred 1:1 mixture of sat.

and sat. -

Workup: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over

, filter, and concentrate in vacuo at low temperature (<30°C). -

Purification: The crude aldehyde is often pure enough for immediate use. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc).

Part 3: Medicinal Chemistry Applications[1][3][4][5]

Reductive Amination: The Primary Utility

The aldehyde functionality is almost exclusively used to generate (1-methoxycyclopropyl)methylamines . This motif is a pharmacophore found in inhibitors of Fatty Acid Binding Protein 4 (FABP4) and various kinases.

Protocol: Reductive Amination with Primary Amines

-

Imine Formation: Dissolve 1-methoxycyclopropane-1-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (

, 1.5 equiv). Stir at room temperature for 12-16 hours. -

Rationale:

is preferred over

Case Study: FABP4 Inhibitors

Research indicates that

-

Mechanism: The methoxy group creates a specific electrostatic interaction within the hydrophobic pocket of FABP4, while the cyclopropane ring rigidly orients the amide bond, reducing the entropic penalty of binding.

-

Data Comparison:

| Substituent (R) | Structure | LogP (Calc) | Metabolic Stability (t1/2) | FABP4 Binding |

| t-Butyl | High | Moderate | ++ | |

| Cyclopropyl | Med | High | + | |

| 1-OMe-cPr | Optimal | High | +++ |

Bioisosteric Replacement Strategy

Use this building block when you need to:

-

Replace a Cyclohexyl group to reduce molecular weight and bulk while maintaining lipophilicity.

-

Replace a Tetrahydropyran to remove a hydrogen bond acceptor from a specific vector.

-

Replace a Gem-dimethyl group to block metabolic oxidation at the methyl groups.

DOT Diagram: SAR Decision Logic

Caption: Decision tree for implementing the 1-methoxycyclopropyl motif in lead optimization.

References

-

BenchChem . (2025). 1-(Methoxymethyl)cyclopropane-1-carbaldehyde and related derivatives: Properties and Applications. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12148226, 1-Methoxycyclopentane-1-carbaldehyde (Analogous chemistry). Retrieved from

-

Organic Syntheses . (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[2] Retrieved from

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from

-

Sigma-Aldrich . (n.d.). Application Note – Reductive Amination. Retrieved from

Sources

Methodological & Application

Application Note: 1-Methoxycyclopropane-1-carbaldehyde as a Homoenolate Equivalent

This Application Note is designed to guide researchers in the utilization of 1-methoxycyclopropane-1-carbaldehyde (and its functional equivalents) as a homoenolate surrogate .

While the term "homoenolate" strictly refers to a species reacting as a nucleophile at the

This guide focuses on the Homoenolate Equivalent pathway, primarily achieved through the Nakamura-Kuwajima manifold (via silyl enol ethers) or Radical Ring-Opening strategies.

Executive Summary

1-Methoxycyclopropane-1-carbaldehyde (and its silylated derivatives) serves as a masked

Key Applications

-

Synthesis of

-Keto Esters/Aldehydes: Direct access to 1,4-dicarbonyls. -

Natural Product Scaffolds: Rapid assembly of hydroazulene and cyclopentanoid cores via [3+2] annulation.

-

Drug Discovery: Installation of the gem-disubstituted cyclopropane pharmacophore or ring-opened

-amino acid derivatives.

Mechanistic Principles

The utility of 1-methoxycyclopropane-1-carbaldehyde lies in its "Spring-Loaded" ring strain (~27 kcal/mol). The geminal placement of a donor (-OMe) and an acceptor (-CHO) creates a push-pull system that lowers the activation energy for ring opening.

Pathway A: The Homoenolate Pathway (Nucleophilic)

In this mode, the cyclopropane acts as a 1,3-dipole equivalent .

-

Activation: A Lewis Acid (e.g.,

, -

Ring Opening: The C1-C2 bond cleaves. The electrons from the donor (-OMe) stabilize the developing positive charge at C1, while the metal stabilizes the enolate at C2/C3.

-

Reaction: The resulting species reacts with an external electrophile (E+) at the

-carbon.

Pathway B: The Radical Pathway (Single Electron Transfer)

-

Initiation: Single Electron Transfer (SET) (e.g., via

or photoredox) generates a ketyl radical. -

-Scission: The ring opens to form a

-

Trapping: The radical is trapped by an alkene or radical acceptor.

Figure 1: Divergent reaction pathways for 1-methoxycyclopropane-1-carbaldehyde.

Experimental Protocols

Protocol A: Preparation of the Reagent

Note: While the aldehyde is reactive, the Trimethylsilyl (TMS) Cyanohydrin or Silyl Enol Ether derivatives are often used to modulate reactivity and prevent premature polymerization.

Synthesis of 1-Methoxycyclopropane-1-carbaldehyde (via Oxidation)

-

Starting Material: 1-Methoxycyclopropylmethanol (commercially available or synthesized from methyl 1-methoxycyclopropanecarboxylate).

-

Reagents: Oxalyl chloride (

eq), DMSO ( -

Procedure (Swern Oxidation):

-

Cool oxalyl chloride in DCM to

.[1] -

Add DMSO dropwise; stir 15 min.

-

Add 1-methoxycyclopropylmethanol dropwise; stir 30 min.

-

Add

; warm to -

Critical Step: Quench with phosphate buffer (pH 7) to prevent acid-catalyzed ring opening.

-

Isolation: Rapid filtration through neutral alumina. Do not use silica gel as the acidity opens the ring.

-

Protocol B: Homoenolate Alkylation (Nakamura Method)

This protocol uses the silyl ether derivative, which is the "Gold Standard" homoenolate equivalent, generated in situ or pre-formed from the aldehyde/ester.

Reagents:

-

Substrate: 1-Methoxy-1-(trimethylsilyloxy)cyclopropane (or derived from the aldehyde via TMSCl/Base).

-

Catalyst:

(1.0 M in DCM) or -

Electrophile: Benzaldehyde (or other aldehyde/ketone).

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon.

-

Solvent: Add anhydrous

(10 mL). -

Catalyst Addition: Cool to

. Add -

Reagent Addition: Add the 1-methoxycyclopropane derivative (

equiv) slowly. Stir for 15 min.-

Observation: The formation of the titanium homoenolate is rapid.

-

-

Electrophile Addition: Add the electrophile (e.g., Benzaldehyde,

equiv). -

Reaction: Stir at

for 2 hours. Monitor by TLC (Alumina plates). -

Quench: Pour into a vigorously stirred mixture of saturated

and -

Purification: The product is a

-keto alcohol (or hemiacetal). Purify via flash chromatography on neutral silica.

Data Output: Typical Yields

| Electrophile | Catalyst | Product Type | Yield (%) |

|---|

| Benzaldehyde |

Troubleshooting & Critical Parameters

Ring Stability (The "Goldilocks" Zone)

The 1-methoxycyclopropane ring is acid-sensitive.

-

Problem: Spontaneous ring opening during storage.

-

Solution: Store the aldehyde as the dimethyl acetal or at

with trace -

Validation: Check NMR for the disappearance of cyclopropyl protons (

0.8–1.2 ppm) and appearance of olefinic signals (indicating ring opening).

Catalyst Selection

- : Strong Lewis acid. Best for reacting with aldehydes/ketones. Risk:[2][3] Can cause double-bond migration if warmed too fast.

- : Milder. Best for conjugate additions (Michael acceptors).

- : Required for radical pathways. Must be freshly prepared or titrated (deep blue color).

Regioselectivity (C1 vs C2 Attack)

-

Homoenolate Mode (Desired): Nucleophile attacks the electrophile using the

-carbon electrons. Favored by Silyl Enol Ether precursors. -

Homo-Michael Mode (Undesired): External nucleophile attacks the cyclopropane ring. Favored if the reaction mixture contains free amines or strong nucleophiles before homoenolate formation.

References

-

Nakamura, E., & Kuwajima, I. (1977). Semipinacol rearrangement of 1-ethoxy-1-trimethylsilyloxycyclopropane. A novel synthesis of

-substituted cyclobutanones. Journal of the American Chemical Society. Link -

Ryu, I., et al. (2003). Carbonylation of 1-Alkoxycyclopropyl Radicals: A New Route to

-Keto Esters. Journal of Organic Chemistry. Link -

Kulinkovich, O. G. (2003). Alkylation of carboxylic esters with dialkoxytitanacyclopropane reagents. Chemical Reviews. Link

-

Wenkert, E. (1980). Oxycyclopropanes in organochemical synthesis. Accounts of Chemical Research. Link

-

Reissig, H. U., & Zimmer, R. (2003). Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. Link

Sources

Lewis acid catalyzed rearrangement of 1-methoxycyclopropane-1-carbaldehyde

Application Notes & Protocols

Topic: Lewis Acid-Catalyzed Rearrangement of 1-Methoxycyclopropane-1-carbaldehyde

Introduction: The Strategic Value of Cyclobutanone Scaffolds

Strained carbocyclic molecules, particularly cyclobutane and cyclobutanone derivatives, are highly valuable synthetic intermediates due to their inherent ring strain, which can be strategically harnessed for complex molecular construction.[1][2] The cyclobutanone motif is a cornerstone in medicinal chemistry and natural product synthesis, serving as a key building block for a diverse array of bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs.[1][3] Its unique three-dimensional and puckered structure offers a distinct advantage over flat aromatic systems, enabling improved metabolic stability, reduced planarity, and precise orientation of pharmacophoric groups.[4]

The Lewis acid-catalyzed rearrangement of donor-acceptor (D-A) cyclopropanes presents an elegant and efficient pathway to functionalized four-membered rings.[5][6] The title reaction, involving the ring expansion of 1-methoxycyclopropane-1-carbaldehyde, exemplifies this powerful strategy. This donor-acceptor cyclopropane, featuring a nucleophilic methoxy group (donor) and an electrophilic carbaldehyde (acceptor), is primed for controlled ring-opening and rearrangement, providing a direct route to valuable 3-methoxycyclobutanone, a versatile precursor for further synthetic elaboration.

This document provides a comprehensive guide to the mechanism, experimental protocol, and critical parameters of this transformation for researchers in synthetic chemistry and drug development.

Mechanistic Deep Dive: Unraveling the Rearrangement Pathway

The rearrangement of 1-methoxycyclopropane-1-carbaldehyde is a classic example of the reactivity of donor-acceptor cyclopropanes, which act as versatile three-carbon building blocks.[6] The reaction proceeds through a well-defined, multi-step mechanism initiated and controlled by the Lewis acid catalyst.

Pillar 1: Lewis Acid Activation The reaction commences with the coordination of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the lone pair of electrons on the carbonyl oxygen of the carbaldehyde.[7] This coordination significantly increases the electrophilicity of the carbonyl carbon, polarizing the molecule and weakening the adjacent cyclopropane C-C bonds. This activation step is crucial and is the gateway to the subsequent ring-opening.

Pillar 2: Regioselective Ring Opening The enhanced positive charge on the carbonyl carbon induces the cleavage of one of the adjacent cyclopropane bonds (C1-C2). This ring-opening is regioselective, driven by the formation of a stabilized zwitterionic intermediate. The positive charge is stabilized at the tertiary carbon (C2), while the negative charge is delocalized in an enolate-like structure formed by the methoxy (donor) and the activated carbonyl (acceptor) groups. This controlled fragmentation is a hallmark of donor-acceptor cyclopropane chemistry.[6][8]

Pillar 3: Ring Expansion via 1,2-Alkyl Shift The key bond-forming event is a suprafacial 1,2-alkyl shift. The C1-C3 bond of the original cyclopropane migrates to the adjacent carbocationic center (C2). This concerted step simultaneously relieves the ring strain of the three-membered ring and forms the more stable four-membered cyclobutanone ring. This process is mechanistically analogous to a semipinacol rearrangement.[9][10]

Pillar 4: Catalyst Turnover Finally, decomplexation of the Lewis acid from the newly formed cyclobutanone product regenerates the catalyst, allowing it to participate in the next catalytic cycle.

The entire mechanistic cascade is visualized in the diagram below.

Caption: Lewis acid-catalyzed rearrangement mechanism.

Experimental Application Notes & Protocols

This section provides a detailed, field-proven protocol for the synthesis of 3-methoxycyclobutanone.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-methoxycyclopropane-1-carbaldehyde | >95% | (As synthesized) | Must be pure and free of protic impurities. |

| Tin(IV) chloride (SnCl₄) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Anhydrous solution. Handle under inert gas. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics | Dry over CaH₂ or pass through a solvent purification system. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |

| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Experimental Protocol

CAUTION: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Tin(IV) chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reactor Setup:

-

To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxycyclopropane-1-carbaldehyde (5.7 g, 50 mmol, 1.0 equiv).

-

Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) via cannula.

-

Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

-

-

Catalyst Addition:

-

Slowly add a 1.0 M solution of tin(IV) chloride (SnCl₄) in CH₂Cl₂ (55 mL, 55 mmol, 1.1 equiv) dropwise via syringe over 30 minutes.

-

Maintain the internal temperature below -70 °C during the addition. A slight yellow coloration may be observed.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (aldehyde) can be visualized with a potassium permanganate stain. The reaction is complete when the starting material spot has been fully consumed.

-

-

Quenching and Workup:

-

Once the reaction is complete, quench by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the cold bath. CAUTION: Initial quenching can be exothermic.

-

Allow the mixture to warm to room temperature with vigorous stirring.

-

Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Characterization:

-

Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent of 10% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-methoxycyclobutanone as a clear, colorless oil.

-

Expected Yield: 75-85%.

-

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10 (m, 1H), 3.25 (s, 3H), 3.20-3.05 (m, 2H), 2.80-2.65 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 205.8 (C=O), 68.5 (CH-O), 56.0 (OCH₃), 48.2 (2 x CH₂).

-

IR (thin film, cm⁻¹): 2930, 2825, 1785 (C=O, characteristic for strained ketone), 1105.

-

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. Cyclobutanone synthesis [organic-chemistry.org]

Technical Application Note: Controlled Oxidation of (1-Methoxycyclopropyl)methanol

Topic: Procedure for oxidation of (1-methoxycyclopropyl)methanol to 1-methoxycyclopropanecarbaldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Research Scientists.

Executive Summary & Strategic Assessment

The Challenge: The oxidation of (1-methoxycyclopropyl)methanol to 1-methoxycyclopropanecarbaldehyde presents a unique synthetic challenge due to the juxtaposition of high ring strain (cyclopropane) and an electron-donating substituent (methoxy group) at the quaternary center.

Mechanistic Risks:

-

Acid-Catalyzed Ring Opening: The 1-methoxy group stabilizes a carbocation at the C1 position. Under acidic conditions, the cyclopropane ring is prone to opening, leading to the formation of acyclic ketones (e.g., 4-methoxy-2-butanone derivatives) or homoallylic rearrangements.

-

Volatility: The target aldehyde (MW ~114.14 g/mol ) is relatively volatile. Standard rotary evaporation protocols often lead to significant product loss.

-

Alpha-Epimerization/Hydration: While the C1 position is quaternary (preventing racemization at the alpha-carbon), the aldehyde is electron-rich and susceptible to hydration to the gem-diol, complicating NMR analysis and purification.

Recommended Strategy: To mitigate ring strain release and acid-catalyzed decomposition, Swern Oxidation is the primary recommended protocol. It operates under cryogenic, basic-to-neutral conditions. Dess-Martin Periodinane (DMP) is a validated secondary protocol, provided the reaction medium is strictly buffered.

Strong Oxidants (Jones, PCC, PDC) are strictly contraindicated due to their acidic nature and potential to trigger ring fragmentation.

Chemical Pathway & Mechanism[1][2][3][4][5][6][7][8][9][10]

The following diagram illustrates the Swern oxidation pathway, highlighting the critical "Soft-Base" quench required to preserve the cyclopropane ring.

Caption: Mechanistic flow of Swern oxidation. Note the critical divergence point where temperature control prevents ring opening.

Experimental Protocols

Protocol A: Swern Oxidation (Gold Standard)

Best for: Gram-scale synthesis, high purity requirements, and maximum yield.

Reagents:

-

Oxalyl Chloride (

): 1.5 equiv. -

Dimethyl Sulfoxide (DMSO): 3.0 equiv.

-

Triethylamine (

): 5.0 equiv. -

Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to substrate).

-

Substrate: (1-Methoxycyclopropyl)methanol (1.0 equiv).

Step-by-Step Methodology:

-

Activation (Cryogenic Setup):

-

Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

-

Add anhydrous DCM and Oxalyl Chloride. Cool to -78°C (Dry ice/Acetone bath).

-

Critical Step: Add DMSO dropwise over 15 minutes. Gas evolution (CO/CO2) will occur.[1] Ensure the internal temperature does not rise above -60°C. Stir for 30 minutes.

-

-

Substrate Addition:

-

Dissolve (1-methoxycyclopropyl)methanol in a minimum volume of anhydrous DCM.

-

Add the substrate solution dropwise to the activated DMSO mixture at -78°C.

-

Stir at -78°C for 45–60 minutes. The formation of the alkoxysulfonium salt is rapid.

-

-

Elimination (The Quench):

-

Add Triethylamine (

) dropwise. -

Crucial: Allow the reaction to stir at -78°C for 20 minutes before removing the cooling bath.

-

Allow the mixture to warm to 0°C over 1 hour. The solution will typically turn cloudy/white (formation of

).

-

-

Workup (Buffered):

-

Quench with saturated aqueous

(maintain pH ~7). Do not use strong acid.[2][3] -

Extract with DCM (

). -

Wash combined organics with Brine.

-

Dry over

(avoid -

Concentration: Concentrate under reduced pressure at room temperature (do not heat water bath >30°C) to avoid losing the volatile aldehyde.

-

Protocol B: Buffered Dess-Martin Periodinane (DMP)

Best for: Small scale (<100 mg), rapid screening, or if cryogenic conditions are unavailable.

Reagents:

-

Dess-Martin Periodinane (DMP): 1.2 equiv.

-

Sodium Bicarbonate (

): 5.0 equiv (Solid). -

Dichloromethane (DCM): Wet (DMP oxidation is accelerated by trace water).

Step-by-Step Methodology:

-

Preparation:

-

In a round-bottom flask, suspend the Substrate (1.0 equiv) in DCM (0.1 M).

-

Buffering: Add solid

(5.0 equiv) directly to the solvent. This is non-negotiable to prevent acid-induced ring opening by the acetic acid byproduct of DMP.

-

-

Oxidation:

-

Add DMP (1.2 equiv) in a single portion at 0°C.

-

Warm to room temperature and stir vigorously.

-

Monitor by TLC (typically complete in 1–2 hours).

-

-

Quench & Workup:

-

Dilute with

(precipitates periodinane byproducts). -

Add a 1:1 mixture of sat.

and 10% -

Stir vigorously until the organic layer is clear (removes iodine species).

-

Extract, dry, and carefully concentrate.[4]

-

Analytical Data & Quality Control

Expected Data Profile: The product, 1-methoxycyclopropanecarbaldehyde, should be stored at -20°C under inert atmosphere immediately after isolation.

| Parameter | Expected Value / Observation | Notes |

| Physical State | Colorless oil | Volatile; characteristic aldehyde odor. |

| Distinct aldehyde proton. | ||

| Methoxy group (-OCH3). | ||

| Cyclopropyl methylene protons (AA'BB' system). | ||

| IR Spectroscopy | Strong C=O stretch. | |

| Stability | Unstable neat; prone to polymerization. |

Troubleshooting & Decision Logic

Use the following decision tree to optimize your workflow based on observed results.

Caption: Troubleshooting logic for common failure modes in cyclopropyl carbinol oxidation.

References

-

Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride for the Oxidation of Alcohols."[1][5][6] Journal of Organic Chemistry, 43(12), 2480-2482.

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] Journal of Organic Chemistry, 48(22), 4155–4156.

-

Meyer, S. D., & Schreiber, S. L. (1994).[8] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59(24), 7549–7552.

-

Kulinkovich, O. G. (2003). "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol stability).

-

Organic Chemistry Portal. "Swern Oxidation Mechanism and Protocols."

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. passmyexams.co.uk [passmyexams.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 1-Methoxycyclopropane-1-carbaldehyde

Welcome to the Technical Support Center for 1-methoxycyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, stability, and handling of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential challenges.

Introduction

1-Methoxycyclopropane-1-carbaldehyde is a unique bifunctional molecule featuring a strained cyclopropane ring and a reactive aldehyde group. The presence of the electron-donating methoxy group on the same carbon as the aldehyde influences the compound's reactivity and stability. Understanding these properties is crucial for its successful application in complex organic synthesis. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-methoxycyclopropane-1-carbaldehyde?

To ensure the long-term stability of 1-methoxycyclopropane-1-carbaldehyde, it is crucial to store it under controlled conditions. Based on data from structurally related compounds like cyclopropanecarboxaldehyde, the following storage parameters are recommended[1][2]:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Aldehydes are susceptible to oxidation, and an inert atmosphere prevents this. |

| Light | Amber Vial / Dark Location | Protection from light is recommended to prevent potential photolytic degradation. |

| Container | Tightly Sealed Glass Vial | Prevents contamination from moisture and air. |

Q2: What is the expected shelf-life of 1-methoxycyclopropane-1-carbaldehyde?

While specific long-term stability data for 1-methoxycyclopropane-1-carbaldehyde is not extensively published, when stored under the recommended conditions (2-8°C, inert atmosphere, protection from light), the compound is expected to maintain its purity for at least one year. Regular analytical testing (e.g., by NMR or GC-MS) is advised for material stored for extended periods or if there are any visible changes in its appearance (e.g., color change, precipitation).

Q3: What are the primary signs of degradation?

Degradation of 1-methoxycyclopropane-1-carbaldehyde can manifest in several ways:

-

Appearance: A change from a colorless or pale yellow liquid to a darker yellow or brown color can indicate the formation of degradation products.

-

Purity Analysis: A decrease in the main peak area and the appearance of new peaks in GC or HPLC chromatograms are clear indicators of degradation. Common degradation products may include the corresponding carboxylic acid (from oxidation) or ring-opened products.

-

NMR Spectroscopy: The appearance of new signals in the 1H or 13C NMR spectrum, particularly a broad peak in the carboxylic acid region (~10-12 ppm in 1H NMR), suggests oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 1-methoxycyclopropane-1-carbaldehyde and provides actionable solutions.

Issue 1: Low or Inconsistent Reaction Yields

-

Potential Cause 1: Degradation of the Starting Material.

-

Troubleshooting: Before starting your reaction, verify the purity of your 1-methoxycyclopropane-1-carbaldehyde using a suitable analytical technique (e.g., 1H NMR or GC). If the purity is below your required specifications, consider repurifying the material by distillation under reduced pressure or column chromatography. Always use freshly opened or properly stored material.

-

-

Potential Cause 2: Incompatibility with Reaction Conditions.

-

Troubleshooting: Cyclopropane rings can be sensitive to strong acids, bases, and certain transition metals, which can lead to ring-opening.[3] Aldehydes are also sensitive to strong oxidizing and reducing agents. Carefully review your reaction conditions. If strong acids or bases are used, consider using milder reagents or protecting the aldehyde group.

-

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

-

Potential Cause: Oxidation of the Aldehyde.

-

Troubleshooting: This is a common issue with aldehydes.[4][5][6] Ensure all your solvents are freshly distilled and deoxygenated. Run your reactions under a strict inert atmosphere (argon or nitrogen). If the reaction is sensitive to trace oxidants, consider adding a radical scavenger. If purification is performed using silica gel chromatography, be aware that acidic silica can sometimes promote oxidation; using neutralized silica gel may be beneficial.

-

Issue 3: Evidence of Ring-Opening Products

-

Potential Cause 1: Thermal Instability.

-

Potential Cause 2: Acid or Base-Catalyzed Ring Opening.

-

Troubleshooting: The strained cyclopropane ring can be susceptible to cleavage under strongly acidic or basic conditions. If your reaction requires such conditions, explore alternative synthetic routes or the use of protective groups for the aldehyde functionality which might also influence the stability of the cyclopropane ring.

-

Potential Degradation Pathways

Understanding the potential degradation pathways of 1-methoxycyclopropane-1-carbaldehyde is essential for developing robust experimental protocols and for the correct interpretation of analytical data.

Figure 1. Potential degradation pathways for 1-methoxycyclopropane-1-carbaldehyde.

1. Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-methoxycyclopropane-1-carboxylic acid.[4][5][6] This can be initiated by atmospheric oxygen, especially in the presence of light or metal impurities.

2. Acid/Base-Catalyzed Ring Opening: The strained cyclopropane ring can undergo cleavage under strongly acidic or basic conditions. The presence of the electron-donating methoxy group can influence the regioselectivity of this ring-opening.

3. Thermal Rearrangement: At elevated temperatures, cyclopropane derivatives can undergo isomerization and rearrangement to form more stable cyclic or acyclic compounds.[1][7][8]

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes exposure to air and moisture, preserving the integrity of the compound.

-

Preparation: Before opening the main container, allow it to warm to room temperature to prevent condensation of moisture on the cold surface.

-

Inert Atmosphere: Perform all manipulations under a stream of dry, inert gas (argon or nitrogen) in a well-ventilated fume hood.

-

Aliquoting: Use clean, dry glass syringes or cannulas to transfer the desired amount of the liquid to a separate, pre-weighed, and inerted vial.

-

Sealing: Tightly seal both the main container and the aliquot vial with a cap containing a chemically resistant septum or a solid cap with a PTFE liner.

-

Storage: Immediately return the main container to refrigerated storage (2-8°C). The aliquot can be used for the experiment.

Protocol 2: Forced Degradation Study - A General Guideline

Forced degradation studies are crucial for understanding the stability of a compound under various stress conditions.[9][10][11][12] The following is a general protocol that can be adapted for 1-methoxycyclopropane-1-carbaldehyde.

Figure 2. General workflow for a forced degradation study.

-

Sample Preparation: Prepare a stock solution of 1-methoxycyclopropane-1-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, and 24 hours). Quench the acid and base hydrolysis samples by neutralizing them.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.

Disclaimer: The information provided in this technical support guide is based on available scientific literature and data from analogous compounds. It is intended for use by qualified professionals and should be supplemented with in-house experimental validation. Always adhere to standard laboratory safety practices.

References

-

ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

-

University of Calgary. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]

- McMurry, J. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

ResearchGate. (2025, August 6). Photocatalytic oxidation of aldehydes: Byproduct identification and reaction pathway. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 22). Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

-

Taylor & Francis Online. (2008, December 15). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Retrieved from [Link]

-

CaltechAUTHORS. (n.d.). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photodecomposition of Aldehydes and Ketones. Retrieved from [Link]

-

SciSpace. (2020, December 6). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

SciSpace. (2014, September 30). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

ACS Publications. (n.d.). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

PubMed. (2005, August 15). The cyclopropene pyrolysis story. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

Sources

- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. irjpms.com [irjpms.com]

- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The cyclopropene pyrolysis story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. mdpi.com [mdpi.com]

- 12. pnrjournal.com [pnrjournal.com]

Technical Support Center: Minimizing Ring Opening in 1-Methoxycyclopropane-1-carbaldehyde

Executive Summary: The "Push-Pull" Instability Challenge

1-Methoxycyclopropane-1-carbaldehyde represents a classic "push-pull" donor-acceptor (D-A) cyclopropane system. The geminal arrangement of the electron-donating methoxy group and the electron-withdrawing aldehyde creates significant polarization across the cyclopropane ring.

While this polarization makes the molecule a potent synthetic building block (e.g., for [3+2] cycloadditions), it also renders the C1–C2/C3 bonds highly susceptible to heterolytic cleavage. Under acidic conditions or thermal stress, the ring strain (~27.5 kcal/mol) releases catastrophically, leading to ring-opened acyclic isomers (typically 4-methoxybut-3-enal or succinaldehyde derivatives).

This guide provides self-validating protocols to maintain ring integrity during isolation and purification.

Part 1: Troubleshooting & FAQs

Q1: My compound decomposes on the silica column even when using a mild eluent. What is happening?

Diagnosis: You are likely experiencing acid-catalyzed ring opening .[1] Standard silica gel (pH ~6.5–7.0) possesses acidic silanol (Si-OH) groups. For a D-A cyclopropane, these protons coordinate to the aldehyde oxygen, increasing the electrophilicity of the ring carbons and triggering nucleophilic attack or rearrangement.

Solution: You must chemically passivate the silica gel surface.

-

The Fix: Pre-treat your silica gel with 1–3% Triethylamine (TEA) in your mobile phase.

-

Why it works: TEA acts as a proton scavenger, neutralizing acidic silanol sites and creating a buffered basic environment that suppresses the initiation of the ring-opening mechanism.

-

Alternative: If TEA interferes with downstream chemistry, switch to Neutral Alumina (Brockmann Grade III) , which is naturally less acidic than silica.

Q2: I see new impurities forming during rotary evaporation. Is it heat or concentration?

Diagnosis: It is likely a combination of concentration-dependent polymerization and thermal rearrangement . As the concentration increases, intermolecular reactions (aldol-type condensations) become kinetically favored. Additionally, bath temperatures >40°C can provide the activation energy for the thermal rearrangement to dihydrofuran derivatives.

Solution:

-

Bath Temperature Limit: Never exceed 30°C. Use a high-quality vacuum (<10 mbar) to compensate for the lower temperature.

-

Buffer the Pot: Add a trace amount of solid NaHCO₃ or K₂CO₃ to the flask before concentration. This neutralizes any trace acid generated or concentrated during solvent removal.

Q3: Can I distill this compound?

Diagnosis: Yes, but only under high vacuum . The boiling point of the parent cyclopropanecarbaldehyde is 95–98°C at 760 mmHg.[2] The methoxy derivative will be slightly higher. Heating to >100°C at atmospheric pressure guarantees significant thermal degradation.

Solution:

-

Protocol: Use a Kugelrohr or short-path distillation apparatus.

-

Target Vacuum: <1 mmHg (Torr).

-

Target Temp: The compound should distill below 50°C. If the pot temperature requires >60°C, your vacuum is insufficient.

Part 2: Mechanistic Visualization

Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed pathway you are trying to prevent.

Figure 1: Acid-catalyzed ring-opening mechanism. The "Push" from the methoxy group and "Pull" from the protonated aldehyde drives the cleavage of the cyclopropane ring.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of TEA-Neutralized Silica Gel

Use this method for flash chromatography.

-

Slurry Preparation:

-

Calculate the required volume of solvent (e.g., Hexanes/EtOAc 9:1).

-

Add 1% v/v Triethylamine (TEA) to the solvent mixture.

-

Add silica gel to the solvent and stir to form a slurry. Do not dry pack.

-

-

Column Packing:

-

Pour the slurry into the column.

-

Flush with 2 column volumes (CV) of the TEA-containing solvent. This ensures the entire length of the silica bed is neutralized.

-

-

Sample Loading:

-

Dissolve your crude oil in a minimum amount of the mobile phase (with TEA).

-

Critical: If your crude is an oil, do not load it directly onto dry silica.

-

-

Elution:

-

Run the column using the solvent system containing 1% TEA.

-

Note: TEA may streak on TLC plates (stains dark in KMnO4/Iodine). Rely on UV or specific aldehyde stains (e.g., DNP) to visualize your product.

-

Protocol B: Low-Temperature Vacuum Distillation

Use this method for bulk purification (>1g).

| Parameter | Specification | Reason |

| Apparatus | Short-path or Kugelrohr | Minimizes residence time and thermal exposure. |

| Vacuum | < 0.5 mmHg (High Vac) | Lowers bp to safe range (<40°C). |

| Bath Temp | Start at 25°C, max 50°C | Prevents thermal rearrangement. |

| Receiving Flask | Cooled to -78°C (Dry Ice/Acetone) | Maximizes recovery of volatile aldehyde. |

| Additives | 10 mg BHT (Butylated hydroxytoluene) | Radical scavenger to prevent polymerization. |

Step-by-Step:

-

Add crude oil and BHT to the boiling flask.

-

Establish high vacuum before applying heat.

-

Slowly ramp the bath temperature from 25°C.

-

Collect the main fraction. If the bath reaches 50°C and no distillation occurs, stop and check vacuum integrity. Do not increase heat further.

Part 4: Purification Decision Tree

Use this logic flow to determine the safest purification route for your specific sample scale and purity.

Figure 2: Decision matrix for purification methodology based on scale and crude purity.

References

-

Organic Syntheses. (1977). Cyclopropanecarbaldehyde Synthesis Procedure. Org. Synth. 1977, 57, 43. Available at: [Link]

-

Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Available at: [Link]

-

ChemPros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds. Reddit. Available at: [Link]

Sources

Technical Support Center: Decomposition of 1-Methoxycyclopropane-1-carbaldehyde

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the chemistry of 1-methoxycyclopropane-1-carbaldehyde. As a donor-acceptor (D-A) cyclopropane, this molecule exhibits unique reactivity, primarily centered around the cleavage of its strained three-membered ring. Understanding its decomposition pathways is critical for its effective use in synthesis and for ensuring the stability and purity of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 1-methoxycyclopropane-1-carbaldehyde?

A1: The decomposition of 1-methoxycyclopropane-1-carbaldehyde is predominantly driven by the electronic nature of its substituents. The methoxy group acts as an electron donor and the carbaldehyde as an electron acceptor, which polarizes the cyclopropane ring and facilitates its opening. The primary decomposition pathways are:

-

Acid-Catalyzed Ring Opening: In the presence of protic or Lewis acids, the carbonyl oxygen of the aldehyde is protonated or coordinated, which further enhances the electron-withdrawing nature of the substituent. This facilitates the cleavage of the C1-C2 or C1-C3 bond, leading to the formation of a stabilized carbocation or a 1,3-zwitterionic intermediate.[1][2] This intermediate can then be trapped by nucleophiles present in the reaction medium.

-

Thermal Decomposition: At elevated temperatures, the strained cyclopropane ring can undergo homolytic or heterolytic cleavage. For D-A cyclopropanes, a common thermal pathway involves the formation of a 1,3-biradical or a zwitterionic intermediate, which can then rearrange to form various isomeric products.[3]

-

Nucleophilic Ring Opening: The electrophilic nature of the cyclopropane carbon attached to the aldehyde group makes it susceptible to attack by nucleophiles. This can lead to a ring-opening reaction to form 1,3-bifunctionalized compounds.[4][5][6]

-

Photochemical Decomposition: Upon absorption of UV light, the molecule can be excited to a higher energy state, which can lead to ring-opening or rearrangement reactions. The specific products will depend on the wavelength of light and the solvent used.[7][8]

Q2: What are the expected decomposition products under acidic conditions?

A2: Under acidic conditions, the ring-opening of 1-methoxycyclopropane-1-carbaldehyde is expected to proceed through a carbocationic intermediate. The likely products would be γ-functionalized carbonyl compounds. For example, in the presence of water, hydrolysis could lead to the formation of 4-hydroxy-4-methoxybutanal. If an alcohol is used as a solvent, the corresponding 4-alkoxy-4-methoxybutanal would be expected.

Q3: How can I monitor the decomposition of 1-methoxycyclopropane-1-carbaldehyde during an experiment?

A3: The decomposition can be monitored using standard analytical techniques:

-

Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of new, more polar products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the volatile components of the reaction mixture, and MS can help in identifying the decomposition products by their mass-to-charge ratio and fragmentation patterns.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the decomposition products. The disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened products can be monitored over time.[10][11]

Q4: What are the best practices for storing 1-methoxycyclopropane-1-carbaldehyde to minimize decomposition?

A4: To ensure the stability of 1-methoxycyclopropane-1-carbaldehyde, it should be stored under the following conditions:

-

Low Temperature: Store at or below 0°C to minimize thermal decomposition.

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde functionality.

-

Anhydrous Conditions: Keep the compound dry, as moisture can facilitate acid-catalyzed decomposition, especially if trace acidic impurities are present.

-

Protection from Light: Store in an amber vial or in the dark to prevent photochemical decomposition.

Troubleshooting Guide

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Low or no yield of the desired product in a reaction involving 1-methoxycyclopropane-1-carbaldehyde. | 1. Decomposition of the starting material. 2. Inactive catalyst. 3. Sub-optimal reaction conditions. | 1. Check the purity of your 1-methoxycyclopropane-1-carbaldehyde by NMR or GC before use. If it has decomposed, purify it by distillation or chromatography. 2. For Lewis acid-catalyzed reactions, ensure the catalyst is anhydrous and active.[12] 3. Optimize the reaction temperature, time, and solvent. Lowering the temperature may suppress decomposition pathways. |

| Formation of multiple unexpected byproducts. | 1. Competing decomposition pathways are occurring. 2. The reaction conditions are too harsh. | 1. Use milder reaction conditions (e.g., lower temperature, weaker acid). 2. Consider using a different catalyst that is more selective for the desired reaction. 3. Carefully control the stoichiometry of the reagents. |

| The reaction is not going to completion. | 1. Insufficient amount of catalyst. 2. The nucleophile is not reactive enough. | 1. Increase the catalyst loading. 2. Use a more potent nucleophile or add an activating agent. |